Azulene, 4-(iodomethyl)-
Description
Overview of Azulene (B44059) Chemistry and Aromaticity
Azulene is a non-benzenoid aromatic hydrocarbon and an isomer of naphthalene, distinguished by its striking deep blue color. wikipedia.org Its structure consists of a fused five-membered and seven-membered ring system. This arrangement results in a 10 π-electron system, which, according to Hückel's rule, confers aromaticity. wikipedia.orgvaia.com Unlike its colorless isomer naphthalene, which has a zero dipole moment, azulene possesses a significant dipole moment of 1.08 D. wikipedia.orgquora.com This polarity arises from an electronic structure that can be described as the fusion of a 6 π-electron cyclopentadienyl (B1206354) anion and a 6 π-electron tropylium (B1234903) cation. wikipedia.org This charge separation renders the five-membered ring nucleophilic and the seven-membered ring electrophilic. wikipedia.org
The aromaticity of azulene is a subject of detailed study. While it exhibits aromatic characteristics such as undergoing Friedel-Crafts-like substitutions, its resonance energy is estimated to be about half that of naphthalene. wikipedia.orgquora.com In its ground state (S₀), azulene is considered a single 10π-aromatic hydrocarbon. nih.gov A notable photophysical property of azulene is its violation of Kasha's rule, exhibiting fluorescence from an upper-excited state (S₂ → S₀). wikipedia.orgnih.gov This unusual behavior is attributed to the (anti)aromatic character of its excited states; the S₁ state is antiaromatic, while the S₂ state is aromatic. nih.gov
The Significance of Functionalized Azulenes in Chemical Research
The unique electronic properties and inherent dipole moment of the azulene core make its functionalized derivatives highly valuable in various areas of chemical research. The ability to introduce substituents at specific positions on the azulene framework allows for the fine-tuning of its physical and chemical properties. acs.org Functionalized azulenes have been investigated for their potential in developing advanced organic materials, including molecular switches, sensors, and solar cells. acs.orgnih.gov
The introduction of functional groups can be achieved through various synthetic methods. Electrophilic substitution reactions typically occur at the 1- and 3-positions of the electron-rich five-membered ring. acs.orgnih.gov Conversely, nucleophilic additions are directed towards the electron-deficient 2-, 4-, 6-, and 8-positions of the seven-membered ring. nih.gov The development of synthetic strategies to access a wide range of functionalized azulenes is crucial for exploring their full potential in materials science and medicinal chemistry. rsc.orgresearchgate.net For instance, azulene-containing polymers are being explored for applications in organic electronics due to their intriguing properties. researchgate.net
Rationale for Investigating Iodomethylated Azulene Derivatives
Among the various functionalized azulenes, halomethyl derivatives, particularly iodomethylated azulenes like 4-(iodomethyl)azulene, represent strategically important synthetic intermediates. The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups at the methylene (B1212753) position.
The synthesis of halomethyl azulenes, such as bromomethyl derivatives, has been documented. For example, 1-acyl-2-(bromomethyl)azulenes can be synthesized from the corresponding 1-acyl-2-methylazulenes via bromination with N-bromosuccinimide (NBS). niscpr.res.in These bromomethylated compounds serve as versatile precursors for constructing more complex molecular architectures, including fused heterocyclic systems like azuleno[1,2-c]thiophenes. niscpr.res.in
The investigation of 4-(iodomethyl)azulene, with the iodomethyl group on the seven-membered ring, opens up possibilities for nucleophilic substitution reactions at a less-explored position. This allows for the synthesis of novel azulene derivatives with functionalities at the 4-position, which can influence the electronic properties and steric environment of the azulene core in ways that are distinct from substitutions on the five-membered ring. The strategic placement of the iodomethyl group provides a powerful tool for chemists to design and synthesize new azulenoid structures with tailored properties for specific applications in materials science and beyond.
| Property | Value |
| Chemical Formula | C₁₁H₉I |
| CAS Number | 94771-39-8 |
| IUPAC Name | 4-(iodomethyl)azulene |
Structure
2D Structure
3D Structure
Properties
CAS No. |
94771-39-8 |
|---|---|
Molecular Formula |
C11H9I |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
4-(iodomethyl)azulene |
InChI |
InChI=1S/C11H9I/c12-8-10-5-2-1-4-9-6-3-7-11(9)10/h1-7H,8H2 |
InChI Key |
FGSKQLOAIUDGNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C2=CC=CC2=C1)CI |
Canonical SMILES |
C1=CC=C(C2=CC=CC2=C1)CI |
Origin of Product |
United States |
Synthetic Methodologies for Azulene, 4 Iodomethyl
Historical Approaches to Iodomethylation of Aromatic Systems
The introduction of a halomethyl group onto an aromatic ring, a process known as halomethylation, has been a fundamental transformation in organic synthesis for over a century. Early methods for chloromethylation, the most common of these reactions, often involved the use of formaldehyde (B43269) and hydrogen chloride, frequently with a Lewis acid catalyst such as zinc chloride or aluminum chloride. researchgate.net These reactions, however, were often harsh and lacked selectivity, particularly with sensitive aromatic substrates.
Contemporary Synthetic Routes to Azulene (B44059), 4-(iodomethyl)-
The synthesis of Azulene, 4-(iodomethyl)- is not a trivial undertaking due to the specific regiochemical requirement and the sensitive nature of the azulene core. Modern synthetic strategies have largely focused on precursor-based pathways rather than direct iodomethylation.
Direct Functionalization Strategies
Direct functionalization of the azulene core at the 4-position is challenging. Electrophilic aromatic substitution reactions on azulene, such as Friedel-Crafts alkylation or acylation, predominantly occur at the 1- and 3-positions of the five-membered ring due to the electronic properties of the azulene system. acs.orgresearchgate.netmdpi.com Direct iodomethylation of azulene to selectively yield the 4-isomer has not been reported as a high-yielding, practical method. The development of such a direct C-H functionalization remains a significant challenge in azulene chemistry.
Precursor-Based Synthetic Pathways
The most viable routes to Azulene, 4-(iodomethyl)- involve the synthesis of a precursor molecule that already contains a functional group at the 4-position, which can then be converted to the desired iodomethyl group. A common strategy involves the synthesis of 4-methylazulene (B15341443) or a derivative thereof.
One established method for the synthesis of the azulene skeleton itself involves the condensation of cyclopentadiene (B3395910) with unsaturated C5-synthons, such as in the Ziegler-Hafner azulene synthesis which utilizes pyridinium (B92312) salts. researchgate.net Variations of this approach can be used to introduce substituents onto the seven-membered ring. For instance, the synthesis of 4-methylazulene has been documented. mdpi.com
Once 4-methylazulene is obtained, a subsequent functionalization of the methyl group is required. This typically involves a two-step process:
Oxidation to 4-(hydroxymethyl)azulene: The 4-methyl group can be oxidized to a formyl group (aldehyde) using various oxidizing agents. The resulting 4-formylazulene can then be reduced to 4-(hydroxymethyl)azulene using a mild reducing agent like sodium borohydride.
Conversion to 4-(iodomethyl)azulene: The hydroxyl group of 4-(hydroxymethyl)azulene can then be converted to the iodide. This transformation is a standard procedure in organic synthesis and can be achieved using several reagents, such as iodine in the presence of triphenylphosphine.
An alternative precursor-based approach starts from 2H-cyclohepta[b]furan-2-one derivatives. These compounds can undergo cycloaddition reactions with various partners to construct the azulene framework with substituents at specific positions. researchgate.netnih.gov By carefully choosing the starting materials, it is possible to synthesize an azulene derivative with a functional group handle at the 4-position, which can then be elaborated to the iodomethyl group.
A summary of a plausible precursor-based synthetic pathway is presented in the table below.
| Step | Reaction | Starting Material | Key Reagents | Product |
| 1 | Azulene Ring Formation | Substituted Cyclopentadiene & Pyrylium (B1242799) Salt | Base (e.g., NaOEt) | 4-Methylazulene |
| 2 | Oxidation | 4-Methylazulene | 1. Oxidizing Agent (e.g., SeO2) 2. Reducing Agent (e.g., NaBH4) | 4-(Hydroxymethyl)azulene |
| 3 | Iodination | 4-(Hydroxymethyl)azulene | Iodine, Triphenylphosphine | Azulene, 4-(iodomethyl)- |
Optimization of Reaction Conditions and Yields
In the subsequent functional group interconversions, the choice of reagents and the purification of intermediates are critical. For the oxidation of 4-methylazulene, care must be taken to avoid over-oxidation or degradation of the sensitive azulene core. Similarly, the iodination of 4-(hydroxymethyl)azulene should be performed under mild conditions to prevent side reactions. The optimization of these steps often involves screening different reagents and reaction conditions to find the best compromise between reactivity and selectivity. nih.gov
Regioselective Synthesis of 4-(iodomethyl)- Substituent on Azulene
Achieving regioselectivity at the 4-position of the azulene nucleus is the primary challenge in the synthesis of Azulene, 4-(iodomethyl)-. As mentioned, direct electrophilic attack is not a viable strategy for obtaining the 4-substituted product in good yield. acs.orgmdpi.com
Therefore, regioselectivity is typically installed at the beginning of the synthesis by using a precursor that dictates the position of the substituent. The Ziegler-Hafner synthesis and its modifications allow for the preparation of azulenes with specific substitution patterns on the seven-membered ring by using appropriately substituted pyrylium or pyridinium salts. researchgate.netmdpi.com
For example, to synthesize 4-methylazulene, one would start with a pyrylium salt that leads to the formation of the methyl group at the desired position after condensation with cyclopentadiene and subsequent cyclization. The inherent structure of the starting materials thus directs the regiochemical outcome. This "substrate-controlled" approach is the most reliable method to ensure the formation of the 4-substituted azulene core, which is a necessary prerequisite for the synthesis of Azulene, 4-(iodomethyl)-.
Purification and Isolation Techniques for Synthetic Intermediates
The purification of azulene derivatives can be challenging due to their characteristic deep blue or purple color, which can sometimes interfere with visualization during chromatographic separation. Furthermore, some azulene intermediates can be unstable, requiring careful handling and purification under inert atmospheres.
Column chromatography is the most widely used technique for the purification of azulene intermediates. nih.gov Silica (B1680970) gel is a common stationary phase, and a variety of solvent systems, typically mixtures of hexanes and ethyl acetate (B1210297) or dichloromethane, are used as the mobile phase. The progress of the separation is monitored by thin-layer chromatography (TLC), where the colored spots of the azulene compounds are easily visible.
Due to the potential for degradation on silica gel, sometimes alternative stationary phases like alumina (B75360) (neutral or basic) may be employed. In some cases, the use of protecting groups can facilitate purification by making the intermediates less polar and more stable. wgtn.ac.nz The final product, Azulene, 4-(iodomethyl)-, would also be purified by column chromatography to remove any unreacted starting materials or byproducts from the iodination step. Careful and efficient purification at each stage is essential to obtain the final target compound in high purity.
Chemical Reactivity and Transformation Chemistry of Azulene, 4 Iodomethyl
Transition Metal-Catalyzed Cross-Coupling Reactions at the Iodomethyl Group
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds, typically involving the palladium-catalyzed coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org While direct examples of Buchwald-Hartwig amination starting specifically with Azulene (B44059), 4-(iodomethyl)- are not extensively documented in dedicated studies, the reaction's principles can be applied to two distinct sites on the molecule: the C(sp²)-H bonds on the azulene ring and the C(sp³)-I bond of the iodomethyl group.
Amination can be performed on the azulene nucleus itself. For instance, 6-bromoazulene and 1,3-dihaloazulenes have been subjected to Buchwald-Hartwig conditions to synthesize aminoazulenes, which can be used to form polymers. mdpi.com The reaction mechanism proceeds through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org A variety of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and t-BuXPhos, have been developed to facilitate this catalytic cycle, improving reaction efficiency and substrate scope. nih.govbeilstein-journals.org
The iodomethyl group, being a primary benzylic-like iodide, is also a potential site for C-N bond formation. The general Buchwald-Hartwig amination protocol has been extended to include alkyl halides. These reactions couple primary or secondary amines with alkyl halides, although side reactions like β-hydride elimination can be a competing pathway for substrates other than methyl halides. wikipedia.org Given the benzylic nature of the 4-(iodomethyl) group, which lacks β-hydrogens relative to the aromatic system, it would be a suitable substrate for such C(sp³)-N coupling reactions.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Reactant Type | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Citation |
|---|---|---|---|---|---|---|
| Aryl Bromide | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | beilstein-journals.org |
| Aryl Iodide | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | nih.gov |
| Aryl Halide | Ammonia | Pd(dba)₂ / Ligand | Base | Solvent | Various | organic-chemistry.org |
| 6-Bromoazulene | p-Phenylenediamine | Pd₂(dba)₃ / Ligand | Base | Toluene | 115 | mdpi.com |
Other Palladium and Copper-Catalyzed Transformations
Beyond C-N bond formation, the dual reactivity of Azulene, 4-(iodomethyl)- allows for a variety of other palladium- and copper-catalyzed cross-coupling reactions. These methods are fundamental for constructing C-C bonds. nobelprize.orgresearchgate.net
Palladium-Catalyzed Reactions: The Heck, Suzuki, and Sonogashira reactions are powerful tools in synthesis. nobelprize.org The iodomethyl group of Azulene, 4-(iodomethyl)- can act as an electrophilic partner in these couplings, analogous to benzylic halides.
Suzuki Coupling: Couples the alkyl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C single bond.
Heck Coupling: Involves the reaction of the alkyl iodide with an alkene to form a new substituted alkene.
Sonogashira Coupling: Couples the alkyl iodide with a terminal alkyne, creating a C-C bond between an sp³ carbon and an sp carbon. researchgate.net
While these reactions are well-established for alkyl halides, specific applications starting with 4-(iodomethyl)azulene require adaptation of known protocols. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines, N-heterocyclic carbenes), and base is critical for achieving high yields and selectivity. rsc.org
Copper-Catalyzed Reactions: Copper catalysis offers complementary reactivity. The Ullmann condensation, a classical copper-mediated reaction, has been used for the dimerization of haloazulenes. mdpi.com More contemporary copper-catalyzed methods have been developed for the cross-coupling of arenes. nih.govnih.gov A notable procedure involves the sequential one-pot iodination of an electron-rich arene followed by a copper-catalyzed cross-coupling with another C-H bond. nih.gov Azulene is a suitable substrate for such C-H functionalization. nih.govnih.gov The iodomethyl group itself can also participate in copper-catalyzed couplings, for example, with organozinc reagents to form ketones or with chlorosilanes to form silyl (B83357) derivatives under reductive conditions. nih.govrsc.org
Table 2: Overview of Potential Pd- and Cu-Catalyzed Couplings
| Reaction Name | Coupling Partner | Metal Catalyst | Typical Ligand | Key Feature | Citation |
|---|---|---|---|---|---|
| Suzuki | Boronic Acid/Ester | Palladium | Phosphine (e.g., SPhos) | C(sp³)-C(sp²) or C(sp³)-C(sp³) bond formation | nobelprize.org |
| Heck | Alkene | Palladium | Phosphine (e.g., PPh₃) | C(sp³)-C(sp²) bond formation, alkenylation | nobelprize.org |
| Sonogashira | Terminal Alkyne | Palladium/Copper | Phosphine (e.g., PPh₃) | C(sp³)-C(sp) bond formation, alkynylation | researchgate.net |
| C-H Arylation | Arene/Heterocycle | Copper | Phenanthroline | Direct functionalization of C-H bonds | nih.govnih.gov |
Radical Reactions and Single Electron Transfer Processes
The carbon-iodine bond in Azulene, 4-(iodomethyl)- is relatively weak, making it a prime precursor for radical generation. Homolytic cleavage of the C-I bond yields an azulen-4-ylmethyl radical, a reactive intermediate that can participate in various synthetic transformations. nih.govacs.org This cleavage can be initiated by heat, photolysis, or radical initiators.
Once formed, the azulen-4-ylmethyl radical can undergo several reactions:
Addition to π-systems: The radical can add to alkenes or alkynes, forming a new C-C bond and another radical, which can propagate a chain reaction or be trapped. nih.gov
Atom Transfer: It can abstract an atom (e.g., hydrogen) from a suitable donor to form 4-methylazulene (B15341443).
Coupling: Two radicals can couple to form a dimer.
Single Electron Transfer (SET) processes offer another pathway to generate and utilize radicals from Azulene, 4-(iodomethyl)-. organic-chemistry.org
Reductive SET: A one-electron reductant can transfer an electron to the iodomethyl group, leading to the cleavage of the C-I bond to form an iodide anion and the azulen-4-ylmethyl radical. The iodide anion itself can facilitate the homolytic cleavage of C-I bonds, forming a diiodide radical anion complex. nih.gov
Oxidative SET: An oxidant can remove an electron from the azulene ring system, which is susceptible to oxidation due to its electronic structure. mdpi.com This would form a radical cation. Hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) are known to oxidize benzylic positions via an SET mechanism, which could be applicable here. organic-chemistry.orgbaranlab.org
These radical pathways are valuable for forming C-C bonds under conditions often milder than traditional ionic reactions. chinesechemsoc.orgmdpi.com
Electrophilic Aromatic Substitution on the Azulene Ring System in the Presence of the Iodomethyl Group
The reactivity of the azulene nucleus towards electrophilic aromatic substitution (EAS) is distinct from that of its isomer, naphthalene. Due to a significant contribution from a resonance structure with a cyclopentadienyl (B1206354) anion fused to a tropylium (B1234903) cation, the five-membered ring is highly electron-rich, while the seven-membered ring is electron-poor. nih.govstackexchange.com Consequently, electrophilic substitution on unsubstituted azulene occurs almost exclusively at the C1 and C3 positions of the five-membered ring. nih.gov Nucleophilic attack, conversely, is favored at the electron-deficient C4, C6, and C8 positions of the seven-membered ring. mdpi.com
The 4-(iodomethyl) substituent is located on the electron-deficient seven-membered ring. This substituent is expected to be weakly deactivating towards electrophilic attack due to the inductive effect of the iodine atom. Its influence on the regioselectivity of EAS would be secondary to the inherent reactivity pattern of the azulene core. Therefore, even in the presence of a 4-(iodomethyl) group, electrophilic attack would overwhelmingly favor the vacant and highly activated C1 and C3 positions. Electrophilic substitution on the seven-membered ring is generally unfavorable and typically only occurs when the C1 and C3 positions are already blocked and a highly reactive electrophile is used. mdpi.com
Functional Group Interconversions of the Iodomethyl Moiety
The iodomethyl group in Azulene, 4-(iodomethyl)- is a versatile functional handle, readily converted into a variety of other groups via nucleophilic substitution and other standard transformations. The C-I bond is an excellent leaving group, facilitating these conversions.
Conversion to Aldehyde: The iodomethyl group can be oxidized to the corresponding aldehyde, azulene-4-carbaldehyde. Classic methods like the Kornblum oxidation (using dimethyl sulfoxide, DMSO) or the Sommelet reaction would be applicable. The synthesis of azulene carbaldehydes is a key step for creating more complex derivatives. beilstein-journals.org
Conversion to Alcohol: Simple hydrolysis of the iodide, for example, using water with a mild base or via an Sₙ2 reaction with hydroxide, would yield azulene-4-methanol. This alcohol can serve as a precursor for ethers and esters.
Conversion to Nitrile: Nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO or DMF provides a straightforward route to azulene-4-acetonitrile. mdpi.com The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Conversion to Phosphonate (B1237965): The Michaelis-Arbuzov reaction offers an efficient method to convert the iodomethyl group into a diethylphosphonate ester. organic-chemistry.orgchemistry-reaction.com This reaction involves treating Azulene, 4-(iodomethyl)- with a trialkyl phosphite, such as triethyl phosphite. The resulting phosphonate is a valuable intermediate for the Horner-Wadsworth-Emmons olefination to form alkenes. organic-chemistry.orggoogle.com
Table 3: Summary of Functional Group Interconversions
| Target Functional Group | Reagents | Reaction Name | Citation (for method) |
|---|---|---|---|
| Aldehyde (-CHO) | DMSO, NaHCO₃ | Kornblum Oxidation | General Method |
| Alcohol (-CH₂OH) | H₂O, Na₂CO₃ | Hydrolysis / Sₙ2 | General Method |
| Nitrile (-CH₂CN) | NaCN, DMSO | Nucleophilic Substitution | mdpi.com |
| Phosphonate Ester (-CH₂PO(OR)₂) | P(OR)₃ | Michaelis-Arbuzov Reaction | organic-chemistry.orgchemistry-reaction.com |
Applications of Azulene, 4 Iodomethyl As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Azulene (B44059) Derivatives
The iodomethyl group is an excellent leaving group, making Azulene, 4-(iodomethyl)- a valuable electrophilic building block. This reactivity is central to its role in the synthesis of elaborate azulene-containing molecules, including polyfunctionalized systems, as well as bridged and spirocyclic structures.
The functionalization of the azulene core is crucial for tuning its electronic and optical properties. nih.govresearchgate.net Azulene, 4-(iodomethyl)- offers a strategic starting point for introducing a wide array of functional groups onto the seven-membered ring. The carbon-iodine bond is readily cleaved, facilitating nucleophilic substitution reactions. This allows for the introduction of oxygen, nitrogen, sulfur, and carbon-based nucleophiles, leading to a diverse range of polyfunctionalized azulenes.
For instance, reaction with alkoxides or phenoxides can yield ethers, while reaction with amines can produce primary, secondary, or tertiary amines. Thiolates can be used to form thioethers, and carbanions (e.g., from Grignard or organolithium reagents) can extend the carbon framework. The versatility of these transformations is a cornerstone of modern organic synthesis. acs.org
Table 1: Potential Nucleophilic Substitution Reactions with Azulene, 4-(iodomethyl)-
| Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group | Product Class |
|---|---|---|---|
| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | -CH₂OR | Ether |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | -CH₂CN | Nitrile |
| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | -CH₂N₃ | Azide |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | -CH₂SR | Thioether |
Furthermore, the iodomethyl group can be converted into other useful functionalities. For example, it can be oxidized to an aldehyde (formyl group), which can then participate in a variety of subsequent reactions such as Wittig reactions, reductive aminations, or condensations to build even more complex structures.
The creation of bridged and spirocyclic compounds containing an azulene core represents a significant synthetic challenge, leading to molecules with unique three-dimensional shapes and properties. Azulene, 4-(iodomethyl)- can serve as a key precursor in intramolecular reactions designed to form such complex topologies.
For the synthesis of bridged azulenes, a long chain containing a nucleophilic site could be first attached to another position on the azulene ring (e.g., the 1-position). An intramolecular nucleophilic substitution, where the nucleophile attacks the methylene (B1212753) carbon of the 4-(iodomethyl) group, would then form a bridge across the azulene scaffold. The length and nature of the tether would dictate the size and properties of the resulting bridged system.
Spirocyclic azulenes could be envisioned through a double functionalization of the methylene carbon. For example, conversion of the iodomethyl group to a nucleophilic center (e.g., via an organometallic intermediate) could be followed by reaction with a suitable dielectrophile. More elegantly, intramolecular cyclization strategies involving a bifunctional tether attached at the 4-position could lead to spirocyclic ring systems fused at the methylene carbon. The design of such precursors is a key aspect of modern synthetic organic chemistry. sioc-journal.cn
Utilization in Materials Science and Advanced Organic Materials Development
The unique electronic properties of the azulene nucleus, such as its significant dipole moment and narrow HOMO-LUMO gap, make it an attractive component for advanced organic materials. bohrium.combeilstein-journals.orgresearchgate.net Azulene, 4-(iodomethyl)- provides a convenient attachment point to incorporate the azulene moiety into larger systems for applications in molecular electronics and sensor technology.
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or an electric field. The distinct electronic and optical properties of the two states can be harnessed for applications in data storage, molecular computing, and smart materials.
The azulene core is an excellent candidate for molecular switches due to its stimuli-responsive electronic structure. beilstein-journals.org Azulene, 4-(iodomethyl)- can be used to covalently link the azulene unit to other photochromic or electrochromic groups. For example, it could be reacted with a nucleophilic derivative of a molecule like spiropyran or dithienylethene. In the resulting conjugate, the switching action of the photochromic unit would modulate the electronic environment of the azulene, leading to a readable change in its absorption spectrum or redox potential.
Table 2: Potential Conjugates for Molecular Switches Derived from Azulene, 4-(iodomethyl)-
| Switchable Unit | Linkage Chemistry | Potential Application |
|---|---|---|
| Azobenzene | Nucleophilic substitution with a hydroxy- or amino-azobenzene | Photo-switchable electronics |
| Dithienylethene | Formation of a linking bridge via substitution | Optical data storage |
Liquid crystals are states of matter that have properties between those of a conventional liquid and those of a solid crystal. Molecules that form liquid crystalline phases (mesogens) typically have an anisotropic, elongated shape. The incorporation of dipolar units like azulene into mesogenic structures can lead to materials with interesting dielectric and electro-optic properties. rsc.org
The design of synthetic receptors for the selective recognition of ions and small molecules is a major area of supramolecular chemistry. The azulene group can function as a chromogenic or fluorogenic signaling unit in such sensors, where binding of a guest molecule causes a change in the electronic structure of the azulene that can be detected optically.
Azulene, 4-(iodomethyl)- is a valuable building block for constructing macrocyclic or acyclic receptors. The iodomethyl group can be transformed into an amine or carboxylic acid, which can then be used in standard peptide or ester coupling reactions to build larger host structures. For example, two equivalents of an amino-functionalized azulene derived from Azulene, 4-(iodomethyl)- could be condensed with a dicarboxylic acid linker to form a macrocycle. The pre-organization of binding sites within the macrocycle can lead to high affinity and selectivity for specific guests, such as anions. mdpi.com The azulene units within the macrocycle would signal the binding event through a change in color, allowing for naked-eye detection. mdpi.com
Formation of Conjugated Polymers and Oligomers
Azulene, 4-(iodomethyl)- is a promising, yet underexplored, precursor for the synthesis of conjugated polymers and oligomers where the azulene unit is incorporated as a pendant group or within the main chain via a flexible linkage. The iodomethyl group provides a reactive site for grafting azulene moieties onto pre-existing polymer backbones or for the polymerization with appropriate comonomers.
Another approach is the polycondensation of 4-(iodomethyl)azulene with difunctional nucleophiles. For example, reaction with a bis-phenol or a diamine could lead to the formation of polyesters or polyamides, respectively, containing azulene units in the main chain, separated by flexible linkages. While this would interrupt the conjugation along the polymer backbone, the electronic properties of the azulene moieties would be retained, potentially leading to materials with interesting optical and electronic characteristics.
The properties of such polymers are expected to be heavily influenced by the presence of the azulene substituent. The inherent dipole moment of azulene can affect the polymer's morphology and solubility. Furthermore, the low HOMO-LUMO gap of the azulene unit can introduce new absorption bands in the visible and near-infrared regions of the electromagnetic spectrum, making these materials interesting for optoelectronic applications. wikipedia.orgnih.gov
Table 1: Potential Polymerization Reactions Involving Azulene, 4-(iodomethyl)-
| Polymer Type | Comonomer | Linkage Type | Potential Properties |
| Polyester | Bis-phenol | Ester | Enhanced thermal stability, altered solubility |
| Polyamide | Diamine | Amide | High-performance characteristics, potential for hydrogen bonding |
| Polyether | Dihydroxyalkane | Ether | Increased flexibility, modified electronic properties |
| Functionalized Polymer | Polymer with nucleophilic side chains | Varies (e.g., ether, amine) | Tunable optical and electronic properties |
Role in the Construction of Photoactive and Electroactive Systems
The incorporation of azulene moieties into molecular and macromolecular structures is a well-established strategy for the development of photoactive and electroactive materials. beilstein-journals.org Azulene, 4-(iodomethyl)- serves as a key building block in this context, enabling the covalent attachment of the azulene chromophore to various scaffolds.
The resulting azulene-containing systems often exhibit interesting photophysical properties, including strong absorption in the visible region and, in some cases, fluorescence. wikipedia.org The position of the substituent on the azulene ring can significantly influence these properties. Functionalization at the 4-position, as in 4-(iodomethyl)azulene, can lead to materials with distinct electronic transitions compared to substitution at other positions.
In the realm of electroactive materials, the reversible redox behavior of the azulene core is of particular interest. Polymers and molecules containing azulene can be reversibly oxidized and reduced, leading to changes in their optical and electronic properties. This behavior is the basis for applications in electrochromic devices, where the color of the material can be modulated by an applied potential. The introduction of azulene units via 4-(iodomethyl)azulene can be expected to impart these electroactive properties to the target system.
Research in this area has explored the synthesis of various azulene-containing architectures, from simple donor-acceptor molecules to complex conjugated polymers, for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.net The ability to precisely place the azulene unit using synthons like 4-(iodomethyl)azulene is crucial for the rational design of these functional materials.
Table 2: Properties and Potential Applications of Photoactive and Electroactive Systems Derived from Azulene, 4-(iodomethyl)-
| System Type | Key Property | Potential Application |
| Donor-Acceptor Molecules | Intramolecular Charge Transfer | Non-linear optics, organic photovoltaics |
| Conjugated Polymers | Tunable bandgap, electrochromism | Organic light-emitting diodes (OLEDs), electrochromic windows |
| Functionalized Surfaces | Photoswitching | Molecular sensors, data storage |
| Self-Assembled Monolayers | Redox activity | Molecular electronics |
Potential as a Synthon for Natural Product Analogs Containing Azulene Moieties
The azulene skeleton is found in a number of natural products, particularly in the class of sesquiterpenoids. wikipedia.org Guaiazulene (B129963), for instance, is a well-known natural product that has been the subject of extensive synthetic interest due to its biological activity. rsc.orgrsc.org Azulene, 4-(iodomethyl)- represents a valuable synthon for the synthesis of analogs of these natural products, allowing for the introduction of the azulene core with a reactive handle for further elaboration.
The iodomethyl group at the 4-position can be readily transformed into other functional groups, providing access to a wide range of azulene-containing building blocks. For example, the iodide can be displaced by nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. This versatility makes 4-(iodomethyl)azulene an attractive starting material for the total synthesis of azulenoid natural products and their derivatives.
The synthesis of natural product analogs is a crucial aspect of medicinal chemistry, as it allows for the exploration of structure-activity relationships and the development of new therapeutic agents with improved properties. By using 4-(iodomethyl)azulene as a synthon, chemists can systematically modify the structure of azulene-containing natural products and evaluate the impact of these modifications on their biological activity. This approach can lead to the discovery of new drug candidates with enhanced efficacy and selectivity. researchgate.net
For example, in the synthesis of guaiazulene analogs, the 4-methyl group is a key structural feature. bath.ac.uk Azulene, 4-(iodomethyl)- could serve as a precursor to introduce this methyl group or other alkyl substituents at the 4-position. Furthermore, the reactivity of the iodomethyl group can be exploited to construct the side chains and fused ring systems often found in complex azulenoid natural products.
Advanced Spectroscopic and Mechanistic Characterization in Research
Elucidation of Reaction Mechanisms Using in situ Spectroscopy
The study of reaction mechanisms involving "Azulene, 4-(iodomethyl)-" benefits significantly from in situ spectroscopic monitoring. These techniques allow for the real-time observation of reactants, intermediates, and products, providing a dynamic picture of the chemical transformation. For instance, nucleophilic substitution reactions at the 4-methyl position are a common transformation for this compound. The reaction proceeds through the formation of a stabilized intermediate due to the aromatic nature of the cyclopentadienyl (B1206354) anion that is formed upon deprotonation of the methyl group mdpi.com.
In situ UV-Vis spectroscopy can be employed to track the progress of these reactions. The characteristic intense blue color of azulene (B44059) derivatives arises from the S0 → S1 transition, and any alteration to the chromophore through substitution or reaction at the side chain will induce a noticeable shift in the absorption spectrum. For example, the formation of a transient carbocation or a radical species during a reaction would lead to the appearance of new, often transient, absorption bands. While specific in situ studies on "Azulene, 4-(iodomethyl)-" are not extensively documented in publicly available literature, the principles of monitoring reactions of other azulene derivatives, such as the acid-catalyzed polymerization of azulene-containing polymers, demonstrate the utility of this approach beilstein-journals.org. In such cases, changes in the absorption spectra in the near-IR region upon protonation can be correlated with the formation of tropylium (B1234903) cations, providing mechanistic insights beilstein-journals.org.
Advanced NMR Techniques for Stereochemical and Conformational Analysis of Derivatives
Derivatives of "Azulene, 4-(iodomethyl)-" can exhibit complex stereochemistry and exist in various conformations, particularly when bulkier substituents are introduced. Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for the detailed structural elucidation of these molecules in solution.
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the relative stereochemistry and preferred conformations of azulene derivatives. These experiments measure through-space interactions between protons, providing distance constraints that can be used to build a three-dimensional model of the molecule. For flexible molecules, the observed NOE or ROE signals are an average over all populated conformations. By combining experimental data with quantum mechanical calculations, it is possible to determine the populations of different conformers in solution nih.govnih.gov.
For chiral derivatives, NMR can also be used to determine the absolute configuration, often through the use of chiral derivatizing agents or chiral solvating agents. While specific examples for "Azulene, 4-(iodomethyl)-" derivatives are not readily found, the general methodology is widely applied in natural product chemistry and for other complex organic molecules.
Table 1: Advanced NMR Techniques in the Conformational Analysis of Organic Molecules
| Technique | Information Obtained | Relevance to "Azulene, 4-(iodomethyl)-" Derivatives |
|---|---|---|
| NOESY/ROESY | Through-space proton-proton correlations, providing information on spatial proximity and relative stereochemistry. | Determination of the orientation of substituents and the overall molecular shape in solution. |
| HSQC/HMBC | One-bond and long-range carbon-proton correlations, respectively, aiding in the unambiguous assignment of all proton and carbon signals. | Crucial for confirming the connectivity of complex derivatives. |
| Residual Dipolar Couplings (RDCs) | Provides information on the orientation of bonds relative to an external magnetic field, offering long-range structural constraints. | Can be used to refine the solution structure of larger and more rigid derivatives. |
Mass Spectrometry for Reaction Pathway Intermediates and Product Identification (beyond basic identification)
Advanced mass spectrometry (MS) techniques are invaluable for identifying transient intermediates and characterizing complex products in reactions involving "Azulene, 4-(iodomethyl)-". Beyond simple molecular weight determination, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) provide detailed structural information through the analysis of fragmentation patterns.
The fragmentation of azulene derivatives in a mass spectrometer is influenced by the substituents on the azulene core. Studies on azulen-1-yl substituted six-membered heterocycles have shown that fragmentation patterns can reveal the stability of different parts of the molecule. For instance, in electrospray ionization (ESI), the bonds that break often lead to the charge being retained by the azulenic moiety, highlighting its stability researchgate.netresearchgate.net. The fragmentation of the iodomethyl group in "Azulene, 4-(iodomethyl)-" would likely proceed through the loss of an iodine radical or hydrogen iodide, leading to a stable azulenylmethyl cation.
By coupling a reaction vessel directly to a mass spectrometer, it is possible to sample the reaction mixture in real-time and detect short-lived intermediates. This approach, known as reaction monitoring by mass spectrometry, can provide direct evidence for proposed reaction mechanisms. For example, in a nucleophilic substitution reaction, the detection of a transient adduct or a cationic intermediate would provide strong support for a specific pathway. While specific studies on "Azulene, 4-(iodomethyl)-" are not prevalent, the fragmentation patterns of related azulene compounds provide a basis for predicting and interpreting the mass spectra of its reaction products and intermediates researchgate.netresearchgate.net.
Table 2: Common Fragmentation Pathways for Substituted Azulenes in Mass Spectrometry
| Precursor Ion | Fragmentation Pathway | Resulting Fragment | Significance |
|---|---|---|---|
| [Azulene-CH₂I]⁺ | Loss of I• | [Azulene-CH₂]⁺ | Formation of a stable azulenylmethyl cation. |
| [Azulene-CH₂-Nu]⁺ (from substitution) | Cleavage of the C-Nu bond | [Azulene-CH₂]⁺ | Indicates the presence of the azulenylmethyl moiety. |
| Protonated azulene derivatives | Loss of neutral substituents | Protonated azulene core | Highlights the stability of the core aromatic system. |
X-ray Crystallography for Solid-State Structural Determination of Complex Derivatives
Single-crystal X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of molecules in the solid state. For complex derivatives of "Azulene, 4-(iodomethyl)-", this technique can unambiguously establish stereochemistry, conformation, and intermolecular interactions.
For a derivative of "Azulene, 4-(iodomethyl)-", a crystal structure would provide precise data on the C-I bond length and the orientation of the iodomethyl group relative to the azulene plane. In more complex derivatives, such as those formed through coupling reactions at the iodomethyl position, X-ray crystallography would be essential to confirm the final structure, especially in cases where NMR data is ambiguous. The solid-state packing of these molecules, governed by intermolecular forces such as π-π stacking and halogen bonding, can also be elucidated, providing insights into the material's bulk properties.
Table 3: Illustrative Crystallographic Data for an Azulene Derivative
| Parameter | Typical Value/Observation | Significance |
|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Bond Lengths (e.g., C-C in azulene) | Varying, reflecting the non-alternant hydrocarbon nature. | Provides insight into the electronic structure and aromaticity. |
| Torsion Angles | Dependent on substituents and packing forces. | Defines the molecular conformation in the solid state. |
| Intermolecular Interactions | π-π stacking, C-H···π interactions, Halogen bonding | Governs the packing of molecules in the crystal and influences bulk properties. |
Theoretical and Computational Investigations of Azulene, 4 Iodomethyl
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules, providing insights into their structure, stability, and reactivity. mdpi.comsemanticscholar.org For the azulene (B44059) core, DFT studies confirm its dipolar nature, which arises from an electronic structure that can be described as a fusion of a 6π-electron cyclopentadienyl (B1206354) anion and a 6π-electron tropylium (B1234903) cation. wikipedia.org This charge separation results in the five-membered ring being electron-rich and nucleophilic, while the seven-membered ring is electron-poor and electrophilic. wikipedia.orgsrce.hr
Table 1: Predicted Electronic Properties from DFT Calculations
| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Reactivity Center (Nucleophilic Attack) |
|---|---|---|---|
| Azulene (Parent) | ~2.35 | ~1.08 wikipedia.org | Five-membered ring (C1/C3) |
| Azulene, 4-(iodomethyl)- | Slightly decreased | Altered from parent | Five-membered ring and CH₂ carbon |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is essential for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and calculate the activation energies of transition states. byu.edumdpi.com For azulene derivatives, electrophilic substitution is a characteristic reaction, typically occurring at the electron-rich 1 and 3 positions of the five-membered ring. wikipedia.org
In Azulene, 4-(iodomethyl)-, two primary reaction pathways are of interest for computational modeling. The first is the electrophilic attack on the azulene core, where the substituent at the 4-position would modulate the regioselectivity. The second, and more distinct, pathway involves the iodomethyl group itself. The carbon-iodine bond is relatively weak and susceptible to nucleophilic attack, making the methylene (B1212753) carbon an electrophilic site.
Computational modeling, often using DFT methods, can simulate the transition state for a nucleophilic substitution reaction (e.g., an S_N2 reaction) at the methylene carbon. mdpi.com By calculating the energy barrier for this process, one can predict the feasibility and kinetics of reactions that functionalize this side chain. Such studies would involve optimizing the geometries of the reactants, the transition state, and the products to map the minimum energy pathway. researchgate.net
Table 2: Hypothetical Calculated Activation Energies for a Model S_N2 Reaction
| Reaction | Reactants | Transition State (TS) | Activation Energy (ΔG‡) (kcal/mol) |
|---|---|---|---|
| Side-chain Substitution | Azulene, 4-(iodomethyl)- + Nu⁻ | [Nu---CH₂(Az)---I]⁻ | Predictably low to moderate |
| Electrophilic Aromatic Substitution | Azulene, 4-(iodomethyl)- + E⁺ | Arenium ion intermediate | Dependent on electrophile (E⁺) |
Note: Nu⁻ represents a generic nucleophile and E⁺ represents a generic electrophile. Values are illustrative.
Prediction of Spectroscopic Signatures for Novel Derivatives
Computational chemistry provides reliable predictions of various spectroscopic properties, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra, which are invaluable for characterizing new compounds. sns.itnih.gov Azulene is well-known for its violation of Kasha's rule, exhibiting a rare S₂ → S₀ fluorescence, which is responsible for its distinctive color. wikipedia.org
Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. For Azulene, 4-(iodomethyl)-, TD-DFT calculations would predict the wavelengths of maximum absorption (λ_max) corresponding to the S₀→S₁ and S₀→S₂ transitions. The presence of the substituent is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted azulene.
Calculations of vibrational frequencies can predict the IR spectrum, identifying characteristic stretching modes such as the C-H and C-I vibrations. Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy, aiding in structure elucidation. The calculations would predict specific shifts for the methylene protons and carbon of the iodomethyl group, as well as the shifts induced in the aromatic core by the substituent.
Table 3: Predicted Spectroscopic Data for Azulene, 4-(iodomethyl)-
| Spectroscopic Technique | Parameter | Predicted Value / Feature |
|---|---|---|
| UV-Vis | λ_max (S₀→S₂) | Shifted relative to parent azulene (~580 nm) |
| IR | C-I Stretch | ~500-600 cm⁻¹ |
| ¹H NMR | δ (CH₂) | ~4.5-5.0 ppm |
| ¹³C NMR | δ (CH₂) | ~5-15 ppm |
Analysis of Aromaticity and Aromatic Stabilization Energy in Functionalized Azulenes
The aromaticity of azulene is a complex phenomenon derived from its 10π-electron periphery. researchgate.net Unlike benzene, the two rings in azulene have different degrees of aromaticity; the five-membered ring possesses cyclopentadienyl anion character, while the seven-membered ring has tropylium cation character. doi.orgresearchgate.net Computational methods are crucial for quantifying this property.
A widely used magnetic criterion for aromaticity is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. researchgate.net A negative NICS value typically indicates aromaticity. For azulene, NICS calculations show that the five-membered ring is significantly more aromatic than the seven-membered ring. researchgate.net The introduction of the 4-(iodomethyl)- substituent on the seven-membered ring would perturb the π-electron delocalization. It is expected that this substituent would slightly alter the NICS values for both rings, providing a quantitative measure of its effect on the local and global aromaticity of the molecule. Aromatic Stabilization Energy (ASE) calculations could further quantify the thermodynamic stability gained from this delocalization.
Table 4: Predicted Nucleus-Independent Chemical Shift (NICS(1)_zz) Values
| Compound | NICS(1)_zz for 5-membered ring (ppm) | NICS(1)_zz for 7-membered ring (ppm) |
|---|---|---|
| Azulene (Parent) | Highly negative (e.g., < -20) | Moderately negative (e.g., ~ -10 to -15) |
| Azulene, 4-(iodomethyl)- | Slightly altered from parent | Slightly altered from parent |
Note: NICS(1)_zz refers to the out-of-plane tensor component of the shielding calculated 1 Å above the ring center, a common metric for π-aromaticity.
Molecular Dynamics Simulations for Conformational Landscapes
While the azulene core is a rigid, planar structure, the 4-(iodomethyl)- substituent introduces conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this side chain, revealing its preferred orientations and the energy barriers to rotation. nih.govelifesciences.org
MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its behavior. mdpi.com For Azulene, 4-(iodomethyl)-, the key degree of freedom is the dihedral angle defined by the atoms C5-C4-C_alpha-I, where C_alpha is the methylene carbon. By running simulations at different temperatures, one can generate a potential energy surface as a function of this dihedral angle. This analysis would identify the lowest energy conformers (e.g., where the iodine atom is staggered or eclipsed relative to the azulene ring) and the transition states separating them. nih.gov This information is vital for understanding how the substituent's orientation might influence intermolecular interactions in condensed phases or at receptor binding sites.
Table 5: Illustrative Conformational Analysis
| Conformer | Key Dihedral Angle (C5-C4-C_alpha-I) | Relative Energy |
|---|---|---|
| Global Minimum | Predicted to be a staggered conformation | 0.0 kcal/mol (Reference) |
| Rotational Transition State | Predicted to be an eclipsed conformation | > 0 kcal/mol |
Future Research Directions and Challenges in Azulene, 4 Iodomethyl Chemistry
Development of More Sustainable and Greener Synthetic Routes
A significant challenge in the broader field of azulene (B44059) chemistry is the development of environmentally friendly and sustainable synthetic methodologies. researchgate.net Current synthetic routes to azulene derivatives often involve multi-step processes with harsh reagents and generate considerable waste. A primary future direction will be the development of greener synthetic pathways to Azulene, 4-(iodomethyl)-.
Key Research Objectives:
Atom Economy: Designing synthetic strategies that maximize the incorporation of all starting materials into the final product, minimizing waste.
Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the azulene core.
Catalytic Methods: Developing catalytic approaches that replace stoichiometric reagents, thereby reducing waste and improving efficiency. This could include biocatalytic methods or the use of earth-abundant metal catalysts. researchgate.net
Green Solvents: Investigating the use of environmentally benign solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds.
| Challenge | Proposed Green Approach | Potential Benefits |
| Multi-step syntheses | One-pot or tandem reactions | Reduced reaction time, energy consumption, and waste |
| Use of hazardous reagents | Biocatalysis, photocatalysis | Milder reaction conditions, higher selectivity |
| Reliance on fossil fuels | Synthesis from renewable biomass | Reduced carbon footprint, increased sustainability |
| Use of toxic solvents | Application of green solvents | Improved safety, reduced environmental pollution |
Exploration of Novel Catalytic Transformations
The iodomethyl group in Azulene, 4-(iodomethyl)- is a versatile functional handle that opens the door to a wide array of catalytic transformations. While palladium-catalyzed cross-coupling reactions are well-established for other haloazulenes, their application to the 4-(iodomethyl) derivative is an area ripe for exploration. mdpi.comnih.govibs.re.kr
Future research will likely focus on leveraging the reactivity of the C-I bond for the construction of novel and complex molecular architectures.
Potential Catalytic Reactions for Exploration:
Cross-Coupling Reactions: Investigating Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to introduce a variety of substituents at the 4-position. mdpi.comnih.govibs.re.kr
Carbonylation Reactions: Exploring the catalytic carbonylation of Azulene, 4-(iodomethyl)- to synthesize azulene-4-carboxylic acid derivatives, which are valuable building blocks.
Reductive Coupling Reactions: Developing methods for the homocoupling of Azulene, 4-(iodomethyl)- to produce biazulene derivatives with interesting electronic and optical properties.
Dual Catalysis: Designing catalytic systems that can simultaneously activate the C-I bond and another position on the azulene ring for more complex transformations.
Design and Synthesis of Advanced Functional Materials Based on Azulene, 4-(iodomethyl)- Scaffolds
The unique electronic properties of the azulene core, such as its large dipole moment and small HOMO-LUMO gap, make it an attractive component for advanced functional materials. nih.govnih.gov Azulene, 4-(iodomethyl)- serves as a key building block for incorporating the azulene moiety into larger π-conjugated systems, such as polymers and dendrimers. beilstein-journals.orgnih.gov
A major challenge will be to precisely control the structure and properties of these materials to tailor them for specific applications in organic electronics, photonics, and sensor technology. researchgate.netresearchgate.net
Future Directions in Materials Synthesis:
Conjugated Polymers: Synthesizing novel conjugated polymers via cross-coupling polymerization of difunctionalized monomers derived from Azulene, 4-(iodomethyl)-. The properties of these polymers can be tuned by varying the comonomers and the substitution pattern on the azulene ring. nih.govrsc.org
Dendrimers and Star-Shaped Molecules: Utilizing Azulene, 4-(iodomethyl)- as a core or a branching unit for the synthesis of well-defined dendritic and star-shaped molecules with unique photophysical properties.
Donor-Acceptor Systems: Designing and synthesizing donor-acceptor molecules and polymers where the azulene moiety acts as either the electron donor or acceptor, for applications in organic photovoltaics and light-emitting diodes. researchgate.net
| Material Class | Synthetic Strategy | Potential Applications |
| Conjugated Polymers | Cross-coupling polymerization | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs) |
| Dendrimers | Convergent or divergent synthesis | Light-harvesting systems, sensors |
| Donor-Acceptor Molecules | Modular synthesis via cross-coupling | Organic light-emitting diodes (OLEDs), non-linear optics |
Integration into Supramolecular Assemblies and Nanostructures
The directional and specific nature of non-covalent interactions, such as hydrogen bonding and halogen bonding, can be harnessed to construct complex supramolecular assemblies and nanostructures from molecular building blocks. researchgate.net The iodine atom in Azulene, 4-(iodomethyl)- presents a unique opportunity for forming halogen bonds, a relatively underexplored interaction in the context of azulene chemistry. mdpi.comresearchgate.net
A key challenge will be to understand and control the self-assembly processes to create well-ordered and functional supramolecular architectures. researchgate.net
Areas for Future Investigation:
Halogen Bonding: Systematically studying the ability of Azulene, 4-(iodomethyl)- to act as a halogen bond donor in the formation of co-crystals and other supramolecular adducts. mdpi.comresearchgate.net
Self-Assembly on Surfaces: Investigating the self-assembly of Azulene, 4-(iodomethyl)- derivatives on various surfaces to create ordered monolayers and nanostructures for applications in molecular electronics and sensing. rsc.org
Host-Guest Chemistry: Designing and synthesizing macrocyclic hosts based on the azulene scaffold that can selectively bind guest molecules through a combination of interactions, including those involving the iodomethyl group.
Mechanistic Insights into Complex Reaction Pathways
A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. The reaction pathways involving Azulene, 4-(iodomethyl)- are expected to be complex due to the unique reactivity of the azulene core and the presence of the reactive iodomethyl group.
Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of key transformations involving this compound.
Key Mechanistic Questions to Address:
Kinetics and Thermodynamics: Performing detailed kinetic and thermodynamic studies of the catalytic and non-catalytic reactions of Azulene, 4-(iodomethyl)- to understand the factors that control reaction rates and selectivities.
Reactive Intermediates: Identifying and characterizing the key reactive intermediates, such as organometallic species in cross-coupling reactions or radical intermediates in photochemical processes.
Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model reaction pathways, predict transition state geometries, and rationalize experimental observations. researchgate.netchemrxiv.orgresearchgate.net
By addressing these future research directions and overcoming the associated challenges, the scientific community can unlock the full potential of Azulene, 4-(iodomethyl)- as a versatile building block for the creation of novel molecules and materials with exciting properties and applications.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for 4-(iodomethyl)-azulene, and what are their key reagents and conditions?
- Methodology : The synthesis of iodomethyl-substituted azulenes often involves transition-metal-catalyzed cross-coupling or halogenation strategies. For example, Narita et al. (2018) demonstrated the use of copper(I) iodide with azulen-2-ylboronic acid pinacol ester to synthesize 2-iodo azulene derivatives . Similar approaches, such as Shoji et al.’s transition-metal-free radical iodination (2012), could be adapted for 4-position functionalization by optimizing directing groups or reaction solvents. Key reagents include trifluoromethanesulfonic anhydride (activator) and iodomethane as the methyl iodide source. Reaction conditions typically require inert atmospheres (e.g., nitrogen) and anhydrous solvents like THF or DMF .
Q. How can researchers confirm the structural integrity of 4-(iodomethyl)-azulene post-synthesis?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : Monitor characteristic proton shifts in the azulene core (e.g., deshielded protons at the 1- and 3-positions due to electron-withdrawing iodomethyl groups). NMR can confirm quaternary carbon environments .
Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., expected m/z for ).
X-ray Crystallography : Resolve regiochemistry and bond angles, particularly if steric effects from the iodomethyl group induce non-planar distortions in the azulene framework .
Q. What are the key physicochemical properties of 4-(iodomethyl)-azulene relevant to experimental handling?
- Properties :
- Molecular Weight : ~272.11 g/mol (calculated from analogous azulene derivatives) .
- Stability : Likely air- and moisture-sensitive due to the C–I bond’s susceptibility to hydrolysis. Store under inert conditions at low temperatures (-20°C) .
- Solubility : Predicted solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in hydrocarbons. Confirm via UV-Vis spectroscopy in varying solvents .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of iodomethyl substitution in azulene derivatives?
- Mechanistic Insights :
- Electronic Effects : The electron-rich 1- and 3-positions of azulene are prone to electrophilic substitution. However, introducing bulky substituents (e.g., iodomethyl) at the 4-position may redirect reactivity via steric hindrance. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .
- Experimental Validation : Compare reaction outcomes using directing groups (e.g., sulfonium salts from Cowper et al. 2016) to stabilize intermediates and control substitution patterns .
Q. How can researchers resolve contradictions in reported reactivity of 4-(iodomethyl)-azulene across studies?
- Data Reconciliation Strategies :
Controlled Replication : Repeat experiments under standardized conditions (e.g., solvent purity, catalyst batch) to isolate variables.
Spectroscopic Monitoring : Use in-situ IR or Raman spectroscopy to detect transient intermediates that may explain divergent pathways .
Computational Validation : Compare density functional theory (DFT) calculations with experimental results to identify overlooked factors (e.g., solvent effects, trace impurities) .
Q. What are the potential applications of 4-(iodomethyl)-azulene in optoelectronic materials?
- Research Directions :
- Nonlinear Optics (NLO) : The iodomethyl group’s polarizability may enhance second-harmonic generation (SHG) in azulene-based crystals. Characterize via hyper-Rayleigh scattering .
- Organic Electronics : Incorporate into π-conjugated systems (e.g., helicenes or BN-doped frameworks) to study charge-transfer properties. Electrochemical studies (cyclic voltammetry) can quantify HOMO/LUMO levels .
Methodological Considerations
Q. What experimental designs are recommended for studying the stability of 4-(iodomethyl)-azulene under varying conditions?
- Protocol :
Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds.
Hydrolytic Stability : Monitor iodine release via iodide-specific electrodes in aqueous/organic solvent mixtures .
Light Sensitivity : Expose to UV/Vis light and track degradation products using HPLC-MS .
Q. How can researchers optimize yield in multistep syntheses of 4-(iodomethyl)-azulene derivatives?
- Optimization Framework :
- Stepwise Monitoring : Use LC-MS or TLC to isolate low-yield steps (e.g., iodination vs. azulene ring formation).
- Catalyst Screening : Test palladium, copper, and nickel catalysts for cross-coupling efficiency. Shoji et al. (2012) achieved improved yields using Pd(PPh) in Suzuki-Miyaura reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
